molecular formula C18H21BN2O3 B1447205 N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide CAS No. 1610521-45-3

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide

Cat. No. B1447205
M. Wt: 324.2 g/mol
InChI Key: CJULCRUIZBGNCX-UHFFFAOYSA-N
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Description

“N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide” is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The exact process can vary depending on the specific requirements of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The bond lengths and bond angles obtained by the crystallographic analysis of the compound match the DFT optimized structure calculation results, and are within the normal range .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . More detailed information about these reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. For example, it has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Radical Cyclizations in Organic Synthesis

Radical cyclizations are crucial in organic synthesis for creating carbo- and heterocyclic compounds, potentially including derivatives like N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide. Such cyclizations offer a pathway to synthesize complex molecular architectures, which are relevant in the development of pharmaceuticals and materials science. Control over the regiochemistry of these cyclizations can lead to the synthesis of specific compounds with desired properties for various applications, including therapeutic agents (Ishibashi & Tamura, 2004).

Isoquinoline Derivatives and Pharmacology

Isoquinoline derivatives, such as papaverine, have been extensively studied for their pharmacological activities. These compounds are synthesized through various methods, including Bischler-Napieralski, Pictet-Gams, and Pictet-Spengler reactions. Their wide range of biological activities has made them subjects of interest in the development of novel therapeutic agents. The pharmacology of isoquinoline derivatives spans antimicrobial, antibacterial, antitumor activities, and more, indicating the potential pharmacological relevance of compounds structurally related to the query compound (Dembitsky, Gloriozova, & Poroikov, 2015).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-7-9-14(12-13)21-16(22)15-10-5-6-11-20-15/h5-12H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJULCRUIZBGNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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